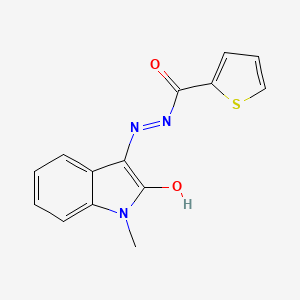

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline

Description

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a synthetic 2-oxoindoline derivative characterized by a methyl group at the indoline nitrogen (position 1) and a thiophene-2-carboxylhydrazide moiety at position 3. This structural configuration confers unique physicochemical and biological properties, positioning it within a broader class of 2-oxoindoline derivatives investigated for neuropsychotropic, anticancer, and pesticidal activities.

Propriétés

IUPAC Name |

N-(2-hydroxy-1-methylindol-3-yl)iminothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-17-10-6-3-2-5-9(10)12(14(17)19)15-16-13(18)11-7-4-8-20-11/h2-8,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHJQSOVXVIONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201126126 | |

| Record name | 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328585-96-2 | |

| Record name | 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline typically involves the reaction of thiophene-2-carbonyl chloride with hydrazide in the presence of a base such as sodium hydroxide. The reaction is carried out in a two-phase system consisting of dichloromethane and water at low temperatures (0°C) followed by stirring at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or aminated thiophene derivatives.

Applications De Recherche Scientifique

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .

Comparaison Avec Des Composés Similaires

Neurotropic Activity

- CNS Modulation: Compounds 1-F and K (2-oxoindoline-3-glyoxylic acid derivatives) demonstrated significant suppression of exploratory behavior in rats, reducing grooming, bolus counts, and central movements in open-field tests. These effects suggest anxiolytic or sedative properties .

- Emotionality Reduction : Both 1-F/K and the target compound’s structural analogs reduced fecal bolus counts, a marker of stress response, indicating shared neurotropic mechanisms .

Anticancer Activity

- VEGFR-2 Inhibition : Compound 12a , a thiazolidine-2,4-dione hybrid, exhibited potent antiproliferative activity against colorectal (Caco-2) and hepatic (HepG-2) cancer lines. The thiophene-carboxylhydrazide group in the target compound may similarly target kinase domains, though direct evidence is lacking .

- Structural Hybridization : Unlike 12a , the target compound lacks the thiazolidine-dione moiety, which is critical for VEGFR-2 binding in hybrid derivatives .

Pesticidal and Enzymatic Activity

- Fungicidal Action : 1,3,4-Oxadiazole thioethers (5a, 5e, 5g ) showed >50% inhibition against plant pathogens via succinate dehydrogenase (SDH) binding. The target compound’s hydrazide group may mimic the carbonyl interactions observed in SDH inhibitors like penthiopyrad .

- Synthesis Pathways: The target compound’s hydrazide group is synthesized via hydrazine-carbothioamide reactions, akin to methods for 4a,b (N-diethylaminomethyl derivatives) .

Critical Analysis of Substituent Effects

- Methyl vs.

- Thiophene vs. Halogen Substitutions : The 5-iodo and 5-chloro analogs () exhibit higher molecular weights and halogen-mediated polar interactions, which may improve target binding but increase toxicity risks .

- Hydrazide vs. Thioether Linkers : The thiophene-carboxylhydrazide group offers hydrogen-bonding capacity distinct from the thioether linkers in 5a–g , suggesting divergent biological targets .

Activité Biologique

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is . Its structure features a 2-oxoindoline core, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research has indicated that derivatives of 2-oxoindoline exhibit significant anticancer activity. The compound's ability to induce apoptosis in cancer cells has been documented. In particular, studies have shown that similar structures can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 15.5 | Apoptosis induction via caspase activation |

| Study B | HCT116 (Colon) | 12.3 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline has also demonstrated antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The hydrazide moiety may interact with key enzymes involved in metabolic pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, contributing to apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline on MCF-7 breast cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of activated caspases, suggesting a clear apoptotic pathway activation.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited bactericidal activity at MIC values comparable to standard antibiotics. Time-kill assays demonstrated rapid bactericidal effects within hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.